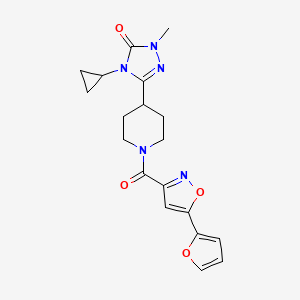

![molecular formula C14H14OS B2575319 (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344935-51-8](/img/structure/B2575319.png)

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

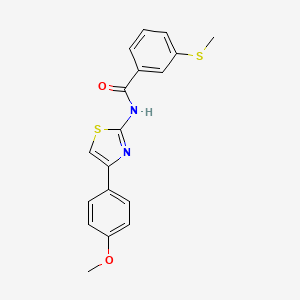

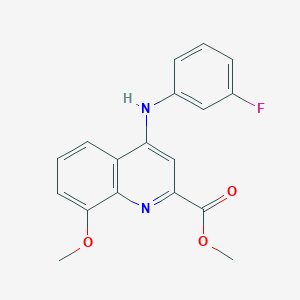

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is also known as 4-(phenylthio)phenylethanol and has various biological and physiological effects. In

Applications De Recherche Scientifique

Stereoselective Glycosylations

A key challenge in synthesizing oligosaccharides of biological importance is achieving stereoselective glycosidic linkages. Research has shown that a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety can facilitate the formation of a quasi-stable anomeric sulfonium ion, leading to the stereoselective formation of alpha-glycosides. This methodology enables the synthesis of a wide variety of oligosaccharides, such as the Galili trisaccharide, which has implications for acute rejections in xeno-transplantations (Kim et al., 2005).

Self-Healing Elastomers

The design of self-healing materials is a significant area of research within materials science. Aromatic disulfide metathesis, facilitated at room temperature, allows for the creation of self-healing poly(urea–urethane) elastomers using bis(4-aminophenyl) disulfide as a dynamic crosslinker. These materials demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention, offering potential applications in various industries (Rekondo et al., 2014).

Enantioselective Catalysis

Enantioselective synthesis is crucial for creating compounds with specific chirality, a common requirement in pharmaceuticals. Compounds related to "(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol" have been used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, achieving high selectivity. This illustrates the compound's relevance in synthesizing chiral secondary alcohols, which are valuable intermediates in drug synthesis (Asami et al., 2015).

Catalytic Asymmetric Transfer Hydrogenation

Optically active complexes containing the compound or its derivatives have been synthesized and evaluated in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol. Such studies highlight the compound's role in the development of catalysts for asymmetric synthesis, a process critical for producing optically pure pharmaceuticals (Yang et al., 1997).

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized, showing significant antimicrobial activities. Such research indicates the potential of compounds with the "(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol" framework or its derivatives in developing new antimicrobial agents, addressing the need for new treatments against resistant bacteria and fungi (Alsaedi et al., 2019).

Propriétés

IUPAC Name |

(1R)-1-(4-phenylsulfanylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHMPJXXFCFXTH-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2575240.png)

![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)

![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)

![5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)

![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)